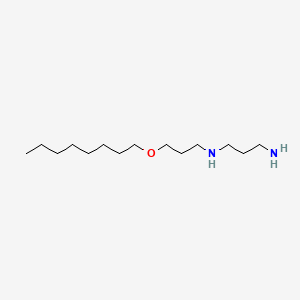

N-(3-(Octyloxy)propyl)propane-1,3-diamine

Description

Contextualization within the Broader Field of Aliphatic Diamines and Alkoxy-Substituted Amine Derivatives

Aliphatic amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. ncert.nic.in They are classified as primary, secondary, or tertiary based on the number of substituted hydrogen atoms. ncert.nic.in Diamines, featuring two amino groups, are a significant subclass of aliphatic amines and serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, fibers, and detergents. ncert.nic.inbasf.comgoogle.com Simple aliphatic diamines like 1,3-diaminopropane (B46017) are colorless liquids with a characteristic fishy odor and are soluble in water and many polar organic solvents. wikipedia.org

The introduction of an alkoxy group, such as the octyloxy group in N-(3-(Octyloxy)propyl)propane-1,3-diamine, significantly modifies the properties of the parent amine. Alkoxy-substituted amines are a class of derivatives where an ether linkage is incorporated into the molecule. acs.org This structural feature can enhance properties like solubility in nonpolar solvents and surface activity. The flexible nature of the alkoxy chain can create more free volume, which can improve flowability and mass transfer characteristics in certain applications. acs.org The synthesis of such derivatives can be achieved through various methods, including the reaction of an appropriate amine with an alkoxyalkyl halide. acs.org

Significance of this compound in Contemporary Chemical Synthesis and Functional Materials

The dual functionality of this compound underpins its importance in modern chemical applications. Its amphiphilic nature, arising from the combination of the polar diamine and nonpolar octyloxy groups, makes it an effective surfactant and emulsifier. whamine.comwikipedia.org This property is leveraged in formulations for asphalt (B605645) and as a dispersant in some paints. wikipedia.org

A significant area of application for this compound and related long-chain alkyl-propylenediamines is in the field of corrosion inhibition. whamine.comgoogle.commat-pro.comgoogle.comosti.gov These molecules can form a protective, hydrophobic film on metal surfaces, thereby preventing corrosive attack, particularly in acidic environments. mat-pro.com For instance, N-oleyl-1,3-propanediamine, a similar compound, has been shown to be an effective corrosion inhibitor for steel. google.commat-pro.com

Furthermore, the primary and secondary amine groups in this compound provide reactive sites for further chemical modifications. This makes it a valuable building block in organic synthesis for creating more complex molecules with tailored properties. chemscene.com For example, it can serve as a precursor for the synthesis of specialized ligands for metal complexes or as a monomer in the production of certain polymers. The diamine functionality is also utilized in the production of urethanes and epoxies where it can act as a catalyst. wikipedia.org

Identification of Key Research Gaps and Emerging Scientific Challenges Related to the Compound

Despite its utility, several research gaps and challenges remain in fully harnessing the potential of this compound. A primary challenge lies in developing more efficient and sustainable synthetic routes. While methods for synthesizing alkoxy-substituted amines exist, there is a continuous need for greener processes that minimize waste and utilize less hazardous reagents. researchgate.netresearchgate.netresearchgate.net

A deeper understanding of the structure-property relationships is also required. For instance, systematic studies on how variations in the length of the alkoxy chain or the spacing between the amine groups affect its performance as a surfactant or corrosion inhibitor are not extensively documented. Such studies would enable the rational design of new derivatives with enhanced efficacy for specific applications.

Another emerging area of interest is its potential application in nanotechnology. The self-assembly of amphiphilic molecules like this compound into micelles, vesicles, or other nanostructures is a promising avenue for creating novel drug delivery systems or templates for the synthesis of nanomaterials. nih.gov However, detailed investigations into the self-assembly behavior of this specific compound and its derivatives are still in their nascent stages.

Finally, while its role as a corrosion inhibitor is established, there is a need for more comprehensive studies on its mechanism of action on different metal surfaces and under various environmental conditions. This includes understanding the nature of the adsorption (physisorption vs. chemisorption) and the long-term stability of the protective film. mat-pro.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 68123-06-8 bldpharm.com |

| Molecular Formula | C₁₄H₃₂N₂O |

| Molecular Weight | 244.42 g/mol |

| Appearance | Liquid |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Insoluble in water, soluble in organic solvents |

Structure

3D Structure

Properties

CAS No. |

68123-06-8 |

|---|---|

Molecular Formula |

C14H32N2O |

Molecular Weight |

244.42 g/mol |

IUPAC Name |

N'-(3-octoxypropyl)propane-1,3-diamine |

InChI |

InChI=1S/C14H32N2O/c1-2-3-4-5-6-7-13-17-14-9-12-16-11-8-10-15/h16H,2-15H2,1H3 |

InChI Key |

PLVXZTCCPYSWNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCCNCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Octyloxy Propyl Propane 1,3 Diamine and Its Analogues

Established Synthetic Pathways for N-(3-(Octyloxy)propyl)propane-1,3-diamine

Traditional synthetic approaches to this compound typically involve a stepwise sequence, building the molecule by forming the ether and amine functionalities in separate, well-defined reactions.

The construction of the propane-1,3-diamine backbone is a critical step. A common industrial method for producing 1,3-diaminopropane (B46017) itself involves the amination of acrylonitrile (B1666552) followed by hydrogenation of the resulting aminopropionitrile. masterorganicchemistry.comresearchgate.net This process is often carried out in a two-stage continuous manner under pressure. researchgate.net

For the synthesis of N-substituted propanediamines, reductive amination is a highly versatile and widely used method. masterorganicchemistry.comyoutube.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For instance, a primary amine can be reacted with an appropriate aldehyde or ketone, and the resulting imine is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com This method offers good control over the degree of alkylation, which is often a challenge with direct alkylation of amines. masterorganicchemistry.com

A general representation of a reductive amination approach to a substituted propanediamine is shown below:

In the context of synthesizing the target molecule, this could involve the reaction of 3-(octyloxy)propanal with 1,3-diaminopropane.

The Williamson ether synthesis is a classic and highly effective method for forming the ether linkage. masterorganicchemistry.combyjus.comyoutube.comlibretexts.orgkhanacademy.org This Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.combyjus.comyoutube.comlibretexts.orgkhanacademy.org To synthesize this compound, one could envision reacting an N-protected 3-aminopropanol derivative with an octyl halide. The protection of the amine group is often necessary to prevent it from reacting with the alkyl halide. masterorganicchemistry.com

The general scheme for a Williamson ether synthesis to form the octyloxy moiety is as follows:

Where 'R' would be a protected propanediamine precursor. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the Sₙ2 mechanism. byjus.comkhanacademy.org The choice of the base to form the alkoxide and the reaction temperature are critical parameters to optimize for achieving high yields. byjus.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alcohol | Alkyl Halide | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | 50-100 | 50-95 | byjus.com |

| 3-Aminopropanol (protected) | 1-Bromooctane | NaH | THF | RT - 60 | Not specified | General Method |

| Phenols | Alkyl Halide | K₂CO₃ | DMF | 80-120 | Good to Excellent | General Method |

This table presents generalized conditions for the Williamson ether synthesis. Specific yields for the synthesis of this compound precursors via this method require further empirical determination.

Exploration of Novel and Optimized Synthetic Routes

More recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of diamines and their derivatives.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. digitellinc.com While the classic Mannich reaction is a powerful tool for C-C bond formation, modified protocols can be adapted for amine functionalization. For the synthesis of 1,3-diamines, aza-Mannich reactions have been explored. rsc.org These reactions involve the addition of a nucleophile to an imine, which can be generated in situ from an aldehyde and an amine.

Recent studies have focused on optimizing the Mannich reaction by exploring various catalysts, solvents, and reaction conditions to improve yields and selectivity. digitellinc.com Chiral catalysts, for instance, have been employed to achieve asymmetric Mannich reactions, leading to enantiomerically enriched products. digitellinc.com

The synthesis of N-substituted diamines can be achieved through controlled condensation reactions followed by reduction. For example, the reaction of an aldehyde with a diamine can be controlled to favor mono-condensation, which upon reduction yields a mono-N-alkylated diamine. A study on the synthesis of N,N'-dibenzyl-propane-1,3-diamine involved the condensation of benzaldehyde (B42025) with 1,3-diaminopropane to form a di-Schiff base, which was subsequently reduced with sodium borohydride to give the target diamine in excellent yield. libretexts.org

A potential pathway to this compound could involve the reductive amination of 3-(octyloxy)propanal with a mono-protected 1,3-diaminopropane, followed by deprotection.

| Aldehyde/Ketone | Amine | Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | 1,3-Diaminopropane | NaBH₄ | None | Water | Excellent | libretexts.org |

| Various Aldehydes | Various Amines | NaBH(OAc)₃ | Acetic Acid (optional) | 1,2-Dichloroethane | High | researchgate.net |

| 3-(Octyloxy)propanal | 1,3-Diaminopropane | H₂/Catalyst | e.g., Pd/C, Raney Ni | Alcohol | Not specified | Proposed Method |

This table provides examples of reductive amination for the synthesis of N-substituted diamines. The synthesis of the target compound via this route is a proposed application of these established methods.

There is a growing emphasis on developing sustainable and environmentally friendly synthetic methods. nih.gov In the context of diamine synthesis, this translates to the use of renewable feedstocks, catalytic processes to minimize waste, and the use of greener solvents like water. nih.govresearchgate.net

The catalytic amination of alcohols is a promising green alternative to traditional methods. nih.gov This process, often referred to as "hydrogen borrowing" catalysis, involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with an amine. byjus.com This approach avoids the separate synthesis and isolation of the aldehyde intermediate. Ruthenium and iridium-based catalysts have shown high efficiency in the N-alkylation of amines with alcohols. researchgate.net

The synthesis of N,N'-dibenzyl-propane-1,3-diamine has been achieved using a highly eco-friendly protocol where the initial condensation to the di-Schiff base was performed in water without a catalyst, and the subsequent reduction was carried out solvent-free with sodium borohydride, achieving excellent yields. libretexts.org This demonstrates the potential for developing greener synthetic routes for N-substituted propanediamines.

Synthesis of Structurally Modified Analogues and Homologues

The structural diversity of alkoxypropyl-propanediamines is primarily achieved by altering the length and branching of the alkoxy chain or by modifying the amine groups. These modifications allow for precise control over properties such as surfactancy, solubility, and reactivity.

A fundamental strategy for creating analogues of this compound involves the substitution of the linear octyloxy group with other alkoxy chains of varying lengths and isomeric structures. This is generally accomplished through a two-step synthetic sequence.

A common synthetic pathway involves the alkylation of 1,3-propanediamine with a suitable alkoxypropyl halide. The synthesis of the precursor, 1,3-propanediamine, can be achieved by the amination of acrylonitrile followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org The alkoxypropyl halide itself is typically prepared via the etherification of the corresponding alcohol with a 3-halopropanol.

For example, the synthesis of a linear-chain homologue, N-(3-(Tridecyloxy)propyl)propane-1,3-diamine , would involve the reaction of 1,3-propanediamine with a 3-(tridecyloxy)propyl halide. nih.gov This longer-chain analogue is noted for its use as a surfactant and crosslinking agent. Similarly, a branched-chain analogue like N-(3-(Isooctyloxy)propyl)propane-1,3-diamine can be synthesized using isooctanol (e.g., 6-methylheptanol) as the starting alcohol to create the corresponding 3-(isooctyloxy)propyl intermediate. uni.lu These structural modifications significantly influence the molecule's packing behavior and its performance in various formulations.

Table 1: Physicochemical Properties of Selected Alkoxypropyl Propanediamine Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure Type |

| N-(3-(Isooctyloxy)propyl)propane-1,3-diamine uni.lu | C14H32N2O | 244.42 | Branched |

| N-(3-(Dodecyloxy)propyl)propane-1,3-diamine | C18H40N2O | 300.53 | Linear |

| N-(3-(Tridecyloxy)propyl)propane-1,3-diamine nih.govncats.io | C19H42N2O | 314.55 | Linear |

| N-Oleyl-1,3-propanediamine nih.govwikipedia.org | C21H44N2 | 324.60 | Linear, Unsaturated |

The presence of both primary and secondary amine groups in the N-(3-(alkoxy)propyl)propane-1,3-diamine structure offers rich opportunities for derivatization through N-alkylation and N-acylation. These reactions allow for the introduction of further functionalities, modification of charge state, and control over the molecule's hydrophilic-lipophilic balance (HLB).

N-Alkylation Strategies: The nucleophilic nature of the amine centers facilitates N-alkylation using various alkylating agents, such as alkyl halides. This can lead to mono-, di-, tri-, or even tetra-alkylated quaternary ammonium (B1175870) salts, depending on the reaction stoichiometry and conditions. For instance, simple alkyl groups can be introduced, as seen in related compounds like N-Propyl-1,3-propanediamine and N,N′-Diethyl-1,3-propanediamine . sigmaaldrich.comsigmaaldrich.com A common industrial method for N-alkylation is reductive amination, which involves reacting the diamine with an aldehyde or ketone in the presence of a reducing agent. A patent describes a continuous process for preparing N,N-dimethyl-1,3-propane diamine via fixed-bed continuous hydrogenation. google.com

N-Acylation Strategies: N-Acylation is readily achieved by reacting the diamine with acylating agents like acyl chlorides or acid anhydrides. This reaction converts the basic amine groups into neutral amide functionalities, which significantly alters the chemical properties of the molecule. Research on related 1,3-diamines demonstrates that selective acylation can be achieved, leading to mono-acylated products. Further reaction can yield di-acylated derivatives. These N-acyl derivatives can serve as key intermediates for subsequent chemical transformations, such as cyclization reactions. researchgate.net For example, N-acyl-N´-aryl-1,3-propanediamines can undergo ring closure with formaldehyde (B43269) to produce hexahydropyrimidines. researchgate.net

Table 2: Representative Derivatization Reactions at Amine Centers

| Reaction Type | Reagent Class | Product Class | Potential Modification |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Substituted Amines, Quaternary Ammonium Salts | Increases steric bulk, modifies basicity, introduces charge |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Amides | Neutralizes basicity, introduces new functional groups via the acyl chain |

A key area of advanced synthesis involves incorporating reactive functional groups into the N-(3-(alkoxy)propyl)propane-1,3-diamine structure. These "handles" enable covalent attachment to surfaces, polymers, or biomolecules through subsequent reactions.

One effective strategy is the N-alkylation with reagents that carry a secondary functional group. A notable example is the reaction with 1,3-propane sultone . rsc.org This reaction efficiently introduces a sulfopropyl group onto a nitrogen atom, yielding a zwitterionic sulfobetaine-type structure. The resulting sulfonate group enhances water solubility and provides a site for further ionic interactions or chemical modifications. rsc.org

Other reactive functionalities can be introduced through similar principles:

Hydroxyl Groups: Reaction with epoxides, such as ethylene (B1197577) oxide, propylene (B89431) oxide, or glycidol, can introduce hydroxyalkyl groups (e.g., hydroxyethyl, hydroxypropyl). These hydroxyls can be used for subsequent esterification or etherification reactions.

Carboxylate Groups: Michael addition of the amine to an α,β-unsaturated ester like ethyl acrylate, followed by hydrolysis of the ester, would introduce a carboxyethyl group, imparting pH-responsive properties.

Click Chemistry Handles: For advanced bioconjugation and material science applications, functional groups amenable to click chemistry can be installed. This could be achieved by acylating the diamine with an acid chloride containing a terminal alkyne or azide, preparing the molecule for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

These strategies for post-synthetic modification significantly broaden the utility of N-(3-(alkoxy)propyl)propane-1,3-diamine and its analogues, transforming them from simple surfactants into highly versatile chemical building blocks.

Mechanistic Studies and Chemical Reactivity of N 3 Octyloxy Propyl Propane 1,3 Diamine

Fundamental Amine Reactivity and Protonation Equilibria

The reactivity of N-(3-(Octyloxy)propyl)propane-1,3-diamine is centered around the lone pairs of electrons on the nitrogen atoms, which confer both nucleophilic and basic properties to the molecule.

Both the primary (-NH2) and secondary (>NH) amine groups in this compound possess lone pairs of electrons, making them effective nucleophiles. The primary amine, being less sterically hindered, is generally more accessible for nucleophilic attack. However, the secondary amine, with an alkyl group attached, exhibits a stronger positive inductive effect (+I effect), which increases the electron density on the nitrogen atom, enhancing its nucleophilicity. ncert.nic.in

These nucleophilic sites can readily participate in a variety of chemical reactions, including:

Alkylation: Reaction with alkyl halides to form tertiary amines and quaternary ammonium (B1175870) salts.

Acylation: Reaction with acid chlorides or anhydrides to form amides. ncert.nic.in

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases). wikipedia.org

The long octyloxypropyl chain introduces significant steric bulk, which can influence the accessibility of the amine groups, potentially favoring reactions at the less hindered primary amine.

The basicity of an amine is a measure of its ability to accept a proton. This is quantified by the pKa of its conjugate acid. alfa-chemistry.com For a diamine like this compound, there are two protonation steps, corresponding to the protonation of each nitrogen atom.

Studies on other N-alkyl substituted diamines show that N-alkylation generally increases the basicity of the amine groups. researchgate.net The effect of the ether oxygen in the octyloxypropyl chain is likely to be modest due to its distance from the amine functionalities, with the primary influence on basicity arising from the alkyl nature of the substituent.

Table 1: Protonation Constants (log K) for Structurally Related N-Alkyl-1,3-propanediamines in NaCl solution at 25°C

| Compound | log K H1 | log K H2 |

| 1,3-Diaminopropane (B46017) | 10.48 | 8.47 |

| N-Methyl-1,3-propanediamine | 10.70 | 8.40 |

| N-Ethyl-1,3-propanediamine | 10.82 | 8.52 |

| N-Propyl-1,3-propanediamine | 10.78 | 8.58 |

| N,N-Dimethyl-1,3-propanediamine | 10.22 | 7.98 |

Data extrapolated from studies on N-alkyl substituted diamines. The log K values represent the equilibrium constants for the protonation of the amine groups. researchgate.net

Based on these trends, the pKa values for this compound are expected to be slightly higher than those of 1,3-diaminopropane, particularly for the first protonation step at the secondary amine.

Complexation Chemistry and Coordination Interactions

The two nitrogen atoms of this compound can act as electron-pair donors to metal ions, allowing the molecule to function as a chelating ligand.

This compound is expected to act as a bidentate ligand, coordinating to a single metal center through its two nitrogen atoms to form a stable six-membered chelate ring. This chelation is a key feature of its coordination chemistry, significantly enhancing the stability of the resulting metal complexes compared to coordination with monodentate amine ligands.

It can form stable complexes with a variety of transition metal ions such as Cu(II), Ni(II), Zn(II), and Co(II), as well as with main group elements like Ca(II). scispace.comresearchgate.net The coordination geometry will depend on the metal ion, its preferred coordination number, and the steric constraints imposed by the ligand.

The formation of metal complexes with this compound typically occurs in a stepwise manner. The stability of these complexes is described by their formation constants (or stability constants), which are equilibrium constants for the metal-ligand association reactions. wikipedia.org

While specific stability constants for this compound complexes are not documented, data for related 1,3-diaminopropane complexes provide a useful reference.

Table 2: Logarithmic Stability Constants (log β) for Metal Complexes with 1,3-Diaminopropane

| Metal Ion | log β1 | log β2 |

| Cu(II) | 9.6 | 17.9 |

| Ni(II) | 6.8 | 12.3 |

| Zn(II) | 5.8 | 10.5 |

| Co(II) | 5.9 | 10.5 |

| Ca(II) | 5.25 | - |

The kinetics of complex formation are generally rapid, as is typical for reactions between simple amine ligands and labile metal ions.

The long, flexible octyloxypropyl chain in this compound can have several effects on the coordination chemistry:

Steric Hindrance: The bulky alkyl chain can influence the coordination geometry around the metal center. It may hinder the approach of other ligands or affect the packing of the complexes in the solid state.

Solubility: The hydrophobic octyloxy group will significantly increase the solubility of the metal complexes in nonpolar organic solvents.

Self-Assembly: In some cases, the long alkyl chains of adjacent coordinated ligands can interact through van der Waals forces, leading to the formation of supramolecular assemblies or affecting the crystal packing of the metal complexes.

Electronic Effects: The ether oxygen in the alkoxy chain is generally considered to have a minimal electronic effect on the donor strength of the amine groups due to its distance. Therefore, the stability of the metal complexes is expected to be primarily governed by the basicity of the amine groups and the chelate effect.

Role as an Organic Catalyst and Reaction Modifier

This compound, a member of the alkyl ether diamine family, possesses structural features that enable its participation in various chemical transformations as a catalyst or reaction modifier. The presence of both a primary and a secondary amine group, separated by a propyl chain, allows for cooperative catalytic effects and versatile reactivity.

Alkyl ether diamines are recognized for their role as catalysts in polymerization reactions, particularly in the formation of polyurethanes and the curing of epoxy resins. While specific studies detailing the catalytic performance of this compound are not extensively documented in publicly available literature, its activity can be inferred from the behavior of structurally similar compounds. For instance, N-Oleyl-1,3-propanediamine is utilized as a catalyst in the production of urethanes and epoxies. wikipedia.org These diamines function as cure-controlling catalysts in mixtures of epoxy resins and curing agents. google.com

In urethane (B1682113) formation, the amine groups of the diamine catalyze the reaction between an isocyanate and a polyol. The nucleophilic amine can activate the isocyanate group, making it more susceptible to attack by the hydroxyl groups of the polyol. The long octyloxypropyl chain can also influence the physical properties of the resulting polymer, potentially improving flexibility and compatibility with other components.

In epoxy resin systems, the diamine acts as a curing agent or hardener. The primary and secondary amine groups react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This process builds a cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. The rate of this curing process can be controlled by the catalyst concentration and temperature. google.com

Table 1: Potential Catalytic Applications of this compound

| Reaction Type | Role of Diamine | Reactants | Product |

|---|---|---|---|

| Urethane Formation | Catalyst | Isocyanate + Polyol | Polyurethane |

The catalytic mechanism of 1,3-diamine derivatives often involves the cooperative action of both amine functionalities. acs.org In reactions such as the Mannich reaction, the primary amine can form an enamine intermediate with a ketone or aldehyde, while the other amine group, often protonated, can act as an acid to activate an electrophile. acs.org

In the context of epoxy curing, the mechanism proceeds through nucleophilic attack.

Initial Ring-Opening: The primary amine, being more nucleophilic, initiates the reaction by attacking a terminal epoxide ring of the epoxy resin. This results in the formation of a secondary amine and a hydroxyl group.

Propagation: The newly formed secondary amine, as well as the original secondary amine of the diamine, can then react with other epoxide groups.

Cross-linking: This process continues, with each diamine molecule capable of reacting with multiple epoxide rings, leading to the formation of a highly cross-linked polymer network.

Condensation Reactions and Imine/Schiff Base Formation

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. scienceinfo.commasterorganicchemistry.com This reaction is a fundamental transformation in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N). wikipedia.org

The synthesis of a Schiff base from this compound involves the reaction of its primary amine group with an aldehyde or ketone. masterorganicchemistry.com This condensation reaction typically requires the removal of water to drive the equilibrium towards the product. wikipedia.org The reaction can often be catalyzed by either an acid or a base. scienceinfo.com

The general procedure involves mixing the diamine with a stoichiometric amount of the carbonyl compound in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. nih.gov The mixture may be heated to reflux to facilitate the reaction and the removal of the water byproduct. nih.gov

General Reaction Scheme:

R'CHO + H₂N-(CH₂)₃-NH-(CH₂)₃-O-(CH₂)₇CH₃ → R'CH=N-(CH₂)₃-NH-(CH₂)₃-O-(CH₂)₇CH₃ + H₂O (Aldehyde + this compound → Schiff Base + Water)

Table 2: Examples of Schiff Base Synthesis from Diamines and Carbonyls

| Diamine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Acid, Reflux | Aldimine |

| 1,3-Propanediamine | Substituted Salicylaldehyde | Ethanol, Reflux | Salen-type Ligand Precursor |

| 3,3'-Iminodipropylamine | 2,4-Dichlorobenzaldehyde | Methanol (B129727) | Bis-Schiff Base scichemj.orgresearchgate.net |

This synthetic versatility allows for the creation of a wide range of Schiff base derivatives with tunable electronic and steric properties, depending on the choice of the aldehyde or ketone reactant.

The stability of Schiff bases derived from this compound is influenced by several factors. Generally, imines formed from aldehydes are known as aldimines, and those from ketones are ketimines. scienceinfo.com Schiff bases with aromatic substituents on either the carbon or nitrogen atom of the imine bond tend to be more stable due to conjugation. scienceinfo.com

Hydrolytic Stability: A key reaction of imines is hydrolysis, which cleaves the C=N double bond to regenerate the original amine and carbonyl compound. scienceinfo.commasterorganicchemistry.com This reaction is essentially the reverse of the condensation synthesis. The stability towards hydrolysis is pH-dependent; the reaction is typically catalyzed by acid, which protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. scienceinfo.com

Reactivity: The imine bond (C=N) is a reactive functional group.

Nucleophilic Addition: The carbon atom of the imine is electrophilic and can be attacked by nucleophiles. wikipedia.org

Reduction: The C=N double bond can be readily reduced to form a secondary amine. scienceinfo.com This reaction, often carried out using hydride reagents, is a crucial step in reductive amination processes. masterorganicchemistry.com

Complexation: The nitrogen atom of the imine has a lone pair of electrons and can coordinate to metal ions, making Schiff bases important ligands in coordination chemistry. nih.govmdpi.combohrium.com

Table 3: Factors Affecting Stability and Reactivity of Schiff Base Adducts

| Property | Influencing Factors | General Trend/Reactivity |

|---|---|---|

| Stability | Substituents (Aromatic vs. Aliphatic) | Aromatic substituents increase stability through conjugation. scienceinfo.com |

| pH | Susceptible to acid-catalyzed hydrolysis. scienceinfo.commasterorganicchemistry.com | |

| Thermal Stress | Generally good thermal stability, decomposing at high temperatures. scichemj.orgresearchgate.net | |

| Reactivity | Imine Bond (C=N) | Susceptible to nucleophilic addition at the carbon atom. wikipedia.org |

| Reduction | Can be reduced to form a secondary amine. scienceinfo.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-(Octyloxy)propyl)propane-1,3-diamine is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The protons on carbons adjacent to the ether oxygen and the amine nitrogen atoms are expected to be the most deshielded, appearing at higher chemical shifts (downfield). Protons within the octyl chain's methylene (B1212753) groups will produce a large, complex signal in the aliphatic region. The terminal methyl group of the octyl chain will appear as a characteristic triplet at the most upfield position. The N-H protons of the primary and secondary amines will likely appear as broad singlets, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. The carbons bonded to the electronegative oxygen and nitrogen atoms will resonate at the lowest fields (highest ppm values). Specifically, the carbon of the ether linkage (C-O) is expected in the 50-80 ppm range. pressbooks.pub The carbons adjacent to the amine groups will also be shifted downfield. The carbons of the long octyl chain will appear in the typical aliphatic region (approximately 10-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Numbering (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 0.88 (t) | 14.1 |

| 2-6 | 1.2-1.4 (m) | 22.7, 26.1, 29.3, 29.5, 31.8 |

| 7 | 1.55 (quint) | 29.5 |

| 8 | 3.38 (t) | 71.7 |

| 9 | 1.75 (quint) | 29.9 |

| 10 | 2.65 (t) | 49.5 |

| 11 | 2.55 (t) | 49.0 |

| 12 | 1.65 (quint) | 33.5 |

| 13 | 2.70 (t) | 41.8 |

| N-H (secondary) | 1.5-2.5 (br s) | - |

| N-H₂ (primary) | 1.5-2.5 (br s) | - |

Note: Predicted shifts are relative to TMS. Multiplicity is abbreviated as s (singlet), t (triplet), quint (quintet), m (multiplet), br (broad).

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular backbone.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent methylene groups in the propyl and octyl chains, for instance, between the protons at C-8 and C-7, and between C-10 and C-9.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be instrumental in assigning each proton signal to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, correlations would be expected from the protons on C-8 to the carbons C-7 and C-9, and from the protons on C-10 to C-9, C-11, and the carbon of the secondary amine.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the gross structure elucidation of this flexible molecule, NOESY could provide insights into through-space proximities and preferred conformations in solution.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₄H₃₂N₂O). This precise mass is a critical piece of data for confirming the identity of the compound.

In tandem mass spectrometry, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage at the C-C bonds adjacent to the nitrogen atoms and cleavage of the ether bond. Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines.

Predicted Key MS/MS Fragments:

| m/z | Predicted Fragment Structure |

| [M+H]⁺ | C₁₄H₃₃N₂O⁺ |

| Various | Fragments from loss of alkyl chains and cleavage of the diamine backbone. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

N-H Stretching: Both primary and secondary amines exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. youtube.com These peaks are often broadened due to hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the octyl and propyl chains are expected to appear just below 3000 cm⁻¹.

C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage is anticipated in the range of 1050-1150 cm⁻¹. pressbooks.pubopenstax.org

N-H Bending: The N-H bending (scissoring) vibration for the primary amine is expected around 1650-1550 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone and could provide information on the conformational order of the long octyl chain, especially in the solid state. nih.gov

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (primary & secondary) | 3300-3500 | IR, Raman |

| C-H Stretch (aliphatic) | 2850-2960 | IR, Raman |

| N-H Bend (primary) | 1550-1650 | IR |

| C-O Stretch (ether) | 1050-1150 | IR |

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone for the analysis of this compound and related polyamines. Due to the basic nature and potential for complex mixtures, advanced methods are often required.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. The compound's structure, featuring a long hydrophobic octyloxy tail and two polar amine groups, allows for separation via reversed-phase (RP) chromatography. The long alkyl chain provides good retention on nonpolar stationary phases like C18.

However, the analysis of underivatized polyamines can be challenging due to low retention for smaller analogues and potential for severe peak tailing. nih.gov To overcome these issues, ion-pairing reagents such as octane (B31449) sulfonate can be added to the mobile phase to improve peak shape and retention. nih.gov

Detection Modes:

Mass Spectrometry (MS): HPLC coupled with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. nih.gov It provides not only quantification but also structural confirmation through mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (molar mass: 230.42 g/mol ), one would expect to detect the protonated molecule [M+H]⁺ at m/z 231.43 in positive electrospray ionization (ESI) mode. LC-MS/MS methods offer enhanced selectivity and sensitivity, which is crucial for analyzing trace levels in complex biological or industrial samples. stanford.edu

Evaporative Light Scattering Detection (ELSD): Since this compound lacks a strong UV chromophore, ELSD serves as a valuable alternative or complementary detection method. lcms.cz ELSD is a "universal" detector that responds to any non-volatile analyte. The detection process involves nebulization of the column effluent, evaporation of the mobile phase, and detection of light scattered by the remaining solid analyte particles. lcms.cz This makes it suitable for gradient elution without the baseline drift often seen with refractive index detectors. lcms.cz The response is proportional to the mass of the analyte, making it useful for purity assessment. researchgate.net

A study on the related compound N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine demonstrated the utility of LC-MS for identification and quantification within a complex biocide mixture, highlighting the method's power for analyzing long-chain diamines. nih.gov

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic phase for eluting the analyte. |

| Gradient | 5% to 95% B over 10 min | To elute a wide range of compounds, including potential impurities. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale LC-MS. |

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes the amine groups. |

| MS Detection | Full Scan & Selected Ion Monitoring (SIM) | Scan for general profile; SIM at m/z 231.43 for targeted quantification. |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Polyamines, including this compound, are not directly amenable to GC analysis due to their low volatility and high polarity. Therefore, a derivatization step is mandatory to convert the primary and secondary amine groups into less polar, more volatile functional groups. researchgate.net

Common derivatizing agents include:

Acylating Agents: Trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine groups to form stable, volatile amides. mdpi.comresearchgate.net

Silylating Agents: Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amines with bulky silyl (B83357) groups. northwestern.edu

A study focusing on long-chain N-1-alkyl-1,3-propanediamines (C8-C18) successfully used TFAA for derivatization followed by GC-MS analysis. researchgate.net For this compound, reaction with TFAA would yield a di-trifluoroacetylated derivative. The resulting mass spectrum under electron impact (EI) ionization would show characteristic fragmentation patterns useful for identification.

Table 2: Predicted GC-MS Characteristics of Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Derivative Name | N,N'-bis(trifluoroacetyl)-N-(3-(octyloxy)propyl)propane-1,3-diamine |

| Molecular Weight | 422.44 g/mol |

| Expected Analysis | The derivatized compound would be sufficiently volatile for GC separation. The EI-MS spectrum would be expected to show a molecular ion (M⁺) at m/z 422 and characteristic fragments from the cleavage of C-C and C-N bonds, allowing for structural confirmation. researchgate.net |

Analyzing this compound within a mixture of other polyamines presents significant challenges. biopharminternational.com These mixtures can contain structurally similar compounds, such as isomers, shorter or longer alkyl chain analogs (e.g., N-(3-(dodecyloxy)propyl)propane-1,3-diamine), or common polyamines like putrescine and spermidine. nih.gov

Effective method development requires careful optimization of several parameters:

Stationary Phase Selection: While C18 is common, alternative phases may be needed. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option, particularly for separating highly polar polyamines, though it can suffer from carryover issues due to strong cation-exchange interactions with the silica (B1680970) support. chromforum.org

Mobile Phase Optimization: Adjusting pH is critical as it controls the ionization state of the amine groups and their interaction with the stationary phase. The use of ion-pairing reagents or different buffer systems can significantly alter selectivity. nih.govnih.gov

Derivatization: Pre-column derivatization, for instance with dansyl chloride, can be employed not only to enhance detectability by fluorescence but also to alter the chromatographic behavior of the analytes, often improving resolution in complex mixtures. unh.edumdpi.comnih.gov

The goal is to achieve baseline separation of all components to ensure accurate quantification, a task that often requires a systematic approach to testing different combinations of columns, mobile phases, and derivatization strategies. nih.gov

X-ray Diffraction for Solid-State Structural Analysis and Crystal Engineering

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. libretexts.org While no specific crystal structure for this compound has been published, the technique could provide invaluable insights into its molecular conformation and intermolecular interactions.

Structural Analysis: A single-crystal XRD analysis would reveal precise data on:

Bond Lengths and Angles: Confirming the expected molecular geometry.

Conformation: Determining the torsion angles of the flexible propyl and octyloxy chains.

Intermolecular Interactions: Identifying and characterizing the hydrogen bonding network formed by the primary and secondary amine groups. These bonds are crucial in dictating the crystal packing. abo.fi

Crystal Packing: Understanding how the molecules arrange themselves in the crystal lattice, including how the hydrophobic octyloxy chains and the polar diamine headgroups segregate and interact.

This information is analogous to structural data determined for other amines and polyamines, where hydrogen bonding and chain conformation govern the solid-state architecture. nih.govwikipedia.org

Crystal Engineering: Crystal engineering involves designing and controlling the formation of crystalline solids to achieve desired properties. youtube.com By understanding the solid-state structure of this compound, one could potentially use it as a building block in materials science. Its amphiphilic nature, with distinct hydrogen-bonding and hydrophobic domains, makes it a candidate for applications such as:

Structure-Directing Agents: Guiding the formation of porous materials or zeolites.

Self-Assembly: Forming ordered supramolecular structures like micelles or lamellar phases in solution or the solid state.

Co-crystallization: Combining it with other molecules (e.g., dicarboxylic acids) to create new crystalline materials with tailored properties.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Chemical Formula | C₁₃H₃₀N₂O | Defines the elemental composition of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95° | Defines the size and shape of the repeating lattice unit. abo.fi |

| Volume | 1549 ų | The volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Hydrogen Bonds | N-H···N, N-H···O | Key interactions that determine the crystal packing arrangement. |

Computational and Theoretical Chemistry of N 3 Octyloxy Propyl Propane 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. While specific DFT studies on N-(3-(Octyloxy)propyl)propane-1,3-diamine are not prevalent in the current body of scientific literature, the established principles of these methods allow for a clear projection of the types of data and insights that could be obtained. Such calculations are routinely used to predict a wide array of molecular properties with a high degree of accuracy when compared to experimental data. researchgate.net

DFT calculations can elucidate the electronic structure of this compound by determining the distribution of electron density and the energies of molecular orbitals. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Molecular Properties (Note: The following data are illustrative examples of parameters that could be obtained for this compound via DFT calculations and are not based on published experimental or computational results for this specific molecule.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Partial Charge on N1 | -0.45 e | Highlights the nucleophilic character of the primary amine. |

| Partial Charge on N2 | -0.48 e | Highlights the nucleophilic character of the secondary amine. |

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results to confirm molecular structures. researchgate.netnih.gov By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov This computational approach is invaluable for assigning complex NMR spectra and validating the synthesis of the target molecule. nih.gov

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the N-H, C-H, C-N, and C-O bonds.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table provides a template for how DFT-predicted spectroscopic data would be compared with experimental values for this compound. The values are for illustrative purposes only.)

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C-O) | 70.5 ppm | 71.2 ppm |

| ¹H NMR Shift (N-H primary) | 1.8 ppm | 1.9 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3360 cm⁻¹ |

| IR Frequency (C-O-C stretch) | 1115 cm⁻¹ | 1120 cm⁻¹ |

DFT can be used to model the energetics of chemical reactions involving this compound. This includes mapping the potential energy surface for specific reaction coordinates, allowing for the identification of transition states and the calculation of activation energies. For instance, the protonation of the diamine headgroup at different pH values could be modeled to understand the relative basicity of the primary and secondary amine groups. Studies on other nitrosamines have demonstrated that DFT calculations can reveal differences in the free energy profiles of carcinogenic and non-carcinogenic molecules by modeling reaction pathways. nih.govfrontiersin.org Such analyses provide insights into the kinetic and thermodynamic favorability of different reaction pathways, which is crucial for understanding the compound's reactivity and stability under various conditions. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and its interactions with other molecules, such as water or other surfactant molecules.

The flexible nature of the octyl chain, the propyl linker, and the diamine headgroup means that this compound can adopt a multitude of conformations. MD simulations can explore the conformational landscape of a single molecule, identifying the most stable conformers and the energy barriers between them.

A recent study using MD simulations on the closely related surfactant N-dodecylpropane-1,3-diamine (DPDA) provided significant insights that are likely transferable to the octyloxy analogue. nih.gov The simulations showed that the arrangement of the alkyl chain is influenced by the protonation state of the diamine headgroup. At low pH, where the headgroup is di-cationic, the alkyl chains exhibit fewer gauche defects, indicating a more ordered, extended conformation. nih.gov This suggests that the flexibility of the alkoxy-diamine moiety is not static but is responsive to its chemical environment.

As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions to form structures like micelles or adsorb at interfaces. MD simulations are exceptionally well-suited to model these processes.

The 2024 study on DPDA at the air-water interface demonstrated how the protonation of the diamine headgroup affects self-assembly. nih.gov Key findings from the MD simulations in that study include:

Density Profiles: The simulations revealed different packing densities of the surfactant at the interface depending on the pH and the resulting protonation state of the headgroup. nih.gov

Hydrogen Bonding: The ability of the diamine headgroup to form hydrogen bonds was quantified using radial distribution functions. The di-cationic form of the surfactant (at low pH) showed the highest probability of forming strong hydrogen bonds with surrounding water molecules, leading to a well-organized water structure at the interface. nih.gov

Surface Activity: The simulations supported spectroscopic data suggesting that the conformation and packing of the surfactant molecules, and thus their surface activity, are directly linked to the interactions of the headgroup with the aqueous phase. nih.gov

These findings for a C12-diamine surfactant provide a strong model for predicting the behavior of this compound. The interplay between the hydrophobic tail and the pH-responsive diamine headgroup is a critical factor in its function, and MD simulations provide a powerful lens for visualizing these molecular-level interactions.

Table 3: Summary of Key Findings from MD Simulations of the Analogous Surfactant N-dodecylpropane-1,3-diamine (DPDA) nih.gov

| Simulation Aspect | Key Finding for DPDA | Implication for this compound |

|---|---|---|

| Alkyl Chain Conformation | Fewer gauche defects observed in the di-cationic state (low pH). | The octyloxy chain is likely more ordered and extended when the diamine headgroup is fully protonated. |

| Interfacial Packing | Packing density at the air-water interface varies with the degree of protonation. | The efficiency of surface coverage and self-assembly will be dependent on the pH of the solution. |

| Hydrogen Bonding | The di-cationic headgroup forms strong, structured hydrogen bonds with water. | The state of the diamine headgroup dictates its interaction with water and influences the structure of the interfacial water layer. |

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics serves as a pivotal tool in modern chemistry, enabling the prediction of molecular properties and the screening of compounds for specific biological or chemical activities. For this compound, these computational methods are essential for understanding its physico-chemical profile.

The physico-chemical descriptors of a molecule are fundamental to determining its behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. While specific, experimentally-derived data for this compound are not extensively available in the public domain, computational methods provide reliable estimates. The predicted values for its key descriptors are often derived from its chemical structure using established algorithms.

It is important to note that comprehensive computational data for this compound is limited. However, data for a closely related, longer-chain analogue, N-(3-(Tridecyloxy)propyl)propane-1,3-diamine (which has a C13 alkyl chain instead of a C8 chain), is available and can provide valuable insights into the expected properties. For this C13 analogue, the predicted Lipophilicity (XLogP3-AA) is 5.5, the Topological Polar Surface Area (TPSA) is 47.3 Ų, the hydrogen bond donor count is 2, and the hydrogen bond acceptor count is 3. nih.gov An isomeric compound, N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine (an isooctyl derivative), has a predicted XlogP of 2.6. The straight-chain octyloxy derivative is expected to have a value between these two.

Detailed research into the specific physico-chemical descriptors for this compound would be necessary to confirm these extrapolated values. Information regarding its calculated octanol-water solubility (cLogS) is not readily found in current literature.

Table 1: Predicted Physico-Chemical Descriptors Below is a table of predicted physico-chemical descriptors for this compound and its close analogues.

| Descriptor | Predicted Value | Notes |

| cLogP | ~3.5 - 4.5 | This is an estimated value. The C13 analogue has a predicted XLogP of 5.5 nih.gov, and an isooctyl isomer has a predicted value of 2.6. The C8 straight-chain compound would fall in between. |

| cLogS | Data not available | No predicted solubility data was found in the searched literature. |

| Polar Surface Area (PSA) | ~47.3 Ų | Based on the value for the C13 analogue. nih.gov The polar groups are identical. |

| Hydrogen Bond Donors | 2 | The two nitrogen atoms in the primary and secondary amine groups can each donate a hydrogen atom. nih.gov |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the ether oxygen can each accept a hydrogen atom. nih.gov |

This table contains values estimated based on structurally similar compounds and general chemical principles, as direct computational studies on this compound are not widely published.

Computational screening involves the use of virtual libraries of compounds that are tested against a biological target or for a specific property using computational models. This approach saves significant time and resources compared to traditional high-throughput screening.

A comprehensive search of scientific literature and chemical databases did not yield any specific studies where this compound was included in computational screening for targeted applications. Its structural features, namely a long lipophilic alkyl chain and a polar diamine head group, suggest its potential as a surfactant, a biocide, or a corrosion inhibitor. These properties are common among similar long-chain alkylamines. For instance, related compounds like N'-[(9Z)-Octadec-9-en-1-yl]propane-1,3-diamine are utilized as emulsifiers and catalysts. wikipedia.org However, without specific computational screening studies, its efficacy in these or other roles remains theoretical. Future research could involve screening this compound against models for antimicrobial activity, interaction with cell membranes, or its ability to form protective films on metal surfaces.

Structure Property/function Relationships of N 3 Octyloxy Propyl Propane 1,3 Diamine and Its Derivatives

Impact of Alkyl Chain Length on Interfacial Behavior and Self-Assembly Characteristics

N-(3-(Octyloxy)propyl)propane-1,3-diamine is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The octyloxy group serves as the hydrophobic tail, while the propane-1,3-diamine portion constitutes the hydrophilic head. This dual nature drives the molecule to accumulate at interfaces, such as the boundary between water and air or water and oil, where it can lower the interfacial tension. This behavior is fundamental to its function as a surfactant.

The length of the alkyl chain is a critical determinant of the surfactant properties of N-(3-(alkoxy)propyl)propane-1,3-diamine derivatives. Generally, as the length of the alkyl chain increases, the hydrophobicity of the molecule increases. This has a direct impact on its self-assembly in aqueous solutions.

Self-Assembly and Critical Micelle Concentration (CMC):

In an aqueous environment, once the concentration of the surfactant reaches a certain point, known as the critical micelle concentration (CMC) , the molecules begin to aggregate into structures called micelles. chemrxiv.org In these micelles, the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase.

The length of the alkyl chain significantly influences the CMC. A longer alkyl chain leads to a lower CMC, meaning that micelles will form at a lower concentration. nih.gov This is because the increased hydrophobicity of the longer chain provides a stronger driving force for the molecules to escape the aqueous environment and aggregate.

Interfacial Tension:

The effectiveness of a surfactant in lowering the surface or interfacial tension is also related to its alkyl chain length. Generally, a longer alkyl chain results in a greater reduction of the interfacial tension at the CMC. This is because the longer chains can pack more efficiently at the interface, leading to a more significant disruption of the cohesive forces between the solvent molecules.

Illustrative Data on the Effect of Alkyl Chain Length on CMC:

| Surfactant (Sodium Alkyl Sulfate) | Alkyl Chain Length | CMC (mol/L) at 25°C |

| Sodium octyl sulfate | 8 | 1.3 x 10⁻¹ |

| Sodium decyl sulfate | 10 | 3.3 x 10⁻² |

| Sodium dodecyl sulfate | 12 | 8.2 x 10⁻³ |

| Sodium tetradecyl sulfate | 14 | 2.1 x 10⁻³ |

This table presents data for a different class of surfactants to illustrate the general principle of the effect of alkyl chain length on CMC. The values are approximate and can be influenced by factors such as temperature and the presence of electrolytes. chemrxiv.org

For N-(3-(alkoxy)propyl)propane-1,3-diamine derivatives, we can predict a similar trend. A derivative with a dodecyloxy chain, for example, would be expected to have a lower CMC and be a more effective surface tension reducer than the corresponding octyloxy derivative. Conversely, a derivative with a shorter hexyloxy chain would likely have a higher CMC.

Influence of Amine Substitution Patterns on Reactivity and Selectivity

The presence of two amine groups—a primary amine (-NH₂) and a secondary amine (-NH-)—in the this compound molecule is a key structural feature that governs its chemical reactivity and selectivity. crunchchemistry.co.ukmsu.edu These two amine groups exhibit different nucleophilicities and steric hindrances, which can be exploited for selective chemical modifications.

Differential Reactivity:

In general, primary amines are more sterically accessible than secondary amines. However, secondary amines are often more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen atom, which increases the electron density on the nitrogen. chemrevise.org This difference in reactivity allows for selective reactions at one of the amine sites. For instance, under certain conditions, it is possible to selectively alkylate or acylate the more nucleophilic secondary amine while leaving the primary amine intact. Conversely, by using bulky electrophiles, the reaction might be directed towards the less sterically hindered primary amine.

Selectivity in Reactions:

This differential reactivity is crucial for the synthesis of more complex derivatives. For example, selective N-alkylation of one amine group can be achieved using specific catalysts and reaction conditions. acs.orgnih.govacs.org This allows for the creation of unsymmetrically substituted diamines with tailored properties.

The ability to control the substitution pattern is important for applications where the specific nature of the amine groups is critical, such as in the formation of coordination complexes or in polymerization reactions. For example, the primary amine might be used to initiate a polymerization, while the secondary amine could serve as a site for cross-linking or further functionalization.

Correlation of Molecular Architecture with Performance in Advanced Materials Applications

The unique amphiphilic nature of this compound and its derivatives, combined with the reactive amine functionalities, makes them valuable building blocks for a variety of advanced materials.

Polymers and Coatings:

Long-chain N-alkyl-1,3-propanediamines are used as catalysts in the production of polyurethanes and as emulsifiers in asphalt (B605645). wikipedia.org N,N-Dimethyl-1,3-propanediamine, a related compound, is an important intermediate in the preparation of surfactants, textiles, and lubricating oil additives. google.com The diamine functionality can react with other monomers, such as diisocyanates or epoxides, to form polymers. The long octyloxy chain can act as an internal plasticizer, improving the flexibility and impact resistance of the resulting polymer. In coatings, this amphiphilic structure can promote adhesion to substrates and act as a dispersing agent for pigments. keruichemical.com Fatty diamine cationic surfactants have been shown to improve the processing and properties of rubber compounds. lboro.ac.uk

Templating Agents for Nanomaterials:

Amphiphilic molecules are widely used as templating agents in the synthesis of mesoporous materials and nanoparticles. acs.orgresearchgate.net The self-assembly of molecules like this compound into micelles or other aggregates in solution can create nanoscale templates. nih.gov Inorganic precursors can then be directed to grow around these templates, leading to the formation of materials with highly controlled pore sizes and structures after removal of the organic template. The ability to tune the self-assembly by changing the alkyl chain length provides a mechanism to control the dimensions of the resulting nanomaterials. The amine groups can also serve to coordinate with metal precursors, further guiding the material's formation.

Fabric Softeners and Detergents:

N-higher alkyl-1,3-propylene diamines have been investigated as fabric softening agents. google.com The cationic nature of the protonated diamine headgroup allows it to adsorb onto negatively charged fabric surfaces, imparting a soft feel. The hydrophobic alkyl tail contributes to this effect.

Illustrative Data on Diamine Applications in Materials:

| Application | Role of Diamine | Key Structural Feature |

| Polyurethane Production | Catalyst, Chain Extender | Two reactive amine groups |

| Asphalt Emulsification | Emulsifier | Amphiphilic nature (hydrophobic tail, hydrophilic head) |

| Nanomaterial Synthesis | Templating Agent | Self-assembly into micelles |

| Fabric Softening | Active Ingredient | Cationic headgroup and hydrophobic tail |

Stereochemical Effects on Molecular Recognition and Functionality (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it does not possess any stereocenters. However, chiral derivatives can be synthesized by introducing stereocenters into the molecule, for example, by using chiral building blocks in its synthesis or by modifying the existing structure. The introduction of chirality can have profound effects on the molecule's ability to interact with other chiral molecules, a phenomenon known as molecular recognition.

Chiral Diamines in Asymmetric Catalysis:

Chiral diamines are a well-established class of ligands and organocatalysts used in asymmetric synthesis to produce enantiomerically enriched products. researchgate.netrsc.orgresearchgate.net By coordinating to a metal center or by acting as a Brønsted base/acid, a chiral diamine can create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other.

For example, chiral 1,2- and 1,3-diamines have been successfully used as catalysts in a variety of reactions, including Mannich reactions, Henry reactions, and Michael additions. acs.orgnii.ac.jpnih.gov The enantioselectivity of these reactions is often highly dependent on the specific structure of the chiral diamine, including the nature of the substituents on the nitrogen atoms and the stereochemistry of the backbone.

Molecular Recognition:

The principles of chiral recognition are fundamental to many biological processes and have applications in areas such as chiral separations and sensing. nih.govnih.gov A chiral derivative of this compound could potentially be used as a chiral selector in chromatography to separate racemic mixtures. The different interactions between the two enantiomers of an analyte and the chiral diamine derivative would lead to different retention times, allowing for their separation.

The self-assembly of chiral amphiphiles can also lead to the formation of chiral supramolecular structures, such as helical micelles or twisted ribbons. These structures could have unique optical properties and could be used in the development of chiroptical materials.

Despite a comprehensive search for scientific literature and research data, there is a notable lack of specific information available in the public domain regarding the advanced applications of the chemical compound this compound in materials science and biomedical chemical research. While the structural components of this molecule, namely the diamine and the octyloxy groups, suggest potential for its use in the areas outlined in the user's request, no detailed research findings, such as those pertaining to polymer synthesis, dendrimer construction, catalysis, or surface modification, could be specifically attributed to this compound.

The search for information on its role as a functional monomer in polymer chemistry, its application in dendrimer construction or metal scavenging, its use as a ligand in advanced catalytic systems, and its function in interfacial chemistry and surface modification did not yield any specific studies or data. General information on related diamines indicates that this class of compounds is indeed utilized in these fields. For instance, 1,3-diaminopropane (B46017) is a known building block for polymers and coordination complexes. However, the strict requirement to focus solely on this compound means that no scientifically accurate and detailed article can be generated as per the provided outline.

Therefore, this report cannot be completed as the foundational research and findings on the specific applications of this compound are not present in the available scientific literature.

Advanced Applications in Materials Science and Biomedical Chemical Research

Interfacial Chemistry and Surface Modification

Investigation of Surface Adsorption and Film Formation

The amphiphilic nature of N-(3-(Octyloxy)propyl)propane-1,3-diamine dictates its behavior at interfaces, where it can self-assemble to form organized molecular films. Research on analogous long-chain diamines, such as Oleylpropanediamine (OLDA), provides insight into the mechanisms governing this process.

When introduced into an aqueous environment in contact with a solid surface, such as a metal, the molecule's polar diamine headgroup exhibits a strong affinity for the surface, acting as an anchoring group. Concurrently, the hydrophobic octyloxypropyl tail orients away from the aqueous phase. Studies on OLDA have shown that its adsorption on copper surfaces is not limited to a simple monolayer. nii.ac.jp Instead, it can form complex, uneven multilayer films. The amount of adsorbed material can be substantial, leading to film thicknesses on the order of micrometers. nii.ac.jp

The structure of these films is a critical area of investigation. Spectroscopic methods can be used to probe the conformational order of the alkyl chains within the film. For instance, the C-H stretching vibrations observed in infrared spectroscopy can indicate whether the alkyl chains are in a more ordered, all-trans conformation, typical of a well-packed film, or a more disordered, liquid-like state. Research on OLDA films has revealed that they can be complex, with some evidence suggesting that the environment within the film can be mimicked by dissolving the film in a non-polar solvent, indicating a hydrophobic interior. nii.ac.jp This self-assembly into robust films is fundamental to its application as a corrosion inhibitor or surface modifier.

Table 1: Adsorption Characteristics of an Analogous Long-Chain Diamine (OLDA) on a Copper Surface

Role as Dispersing Agents in Formulations: A Mechanistic Perspective

In formulations such as paints, inks, and coatings, ensuring that solid particles like pigments and fillers remain uniformly distributed is critical for performance and stability. This compound and similar long-chain amines function as effective dispersing agents through a combination of surface adsorption and stabilization mechanisms. keruichemical.combasf.com

The dispersion process involves three primary steps: wetting, separation, and stabilization. dcachem.comlocusingredients.com

Wetting: The dispersing agent reduces the interfacial tension between the liquid medium and the solid particle surface, allowing the liquid to displace air and wet the particle.

Dispersion/Separation: Mechanical energy is applied to break down agglomerates of particles into smaller, primary particles. The dispersing agent facilitates this by penetrating into the crevices of the agglomerates.

Stabilization: This is the most critical step, where the dispersing agent prevents the separated particles from re-agglomerating. This compound achieves this primarily through steric stabilization. basf.com

The mechanistic action is as follows: The amine functional groups serve as strong anchoring points that adsorb onto the surface of the pigment or filler particle. basf.com Once anchored, the long, flexible octyloxypropyl chains extend into the surrounding solvent or resin medium. These solvated chains form a protective barrier around each particle. When two particles approach each other, the polymer-like chains prevent them from getting close enough for attractive van der Waals forces to cause flocculation. This mechanism, known as steric hindrance or repulsion, is highly effective in both aqueous and solvent-based systems and is crucial for maintaining long-term stability, uniform color, and desired viscosity in the formulation. dcachem.comuniqchem.com

Chemical Biology and Biomolecular Interactions (excluding clinical data)

The cationic and amphiphilic character of this compound underpins its ability to interact with biological molecules and structures, making it a valuable tool in fundamental chemical biology research.

Studies on Interactions with Nucleic Acids (e.g., DNA) and Proteins (e.g., Bovine Serum Albumin)

The diamine headgroup of this compound is protonated at physiological pH, conferring a positive charge. This leads to strong electrostatic interactions with polyanionic macromolecules like DNA. The cationic amine groups can bind to the negatively charged phosphate (B84403) backbone of DNA. This interaction can lead to the condensation of DNA and is a foundational principle in the design of non-viral gene delivery vectors. Research on polyamine-drug conjugates demonstrates that the polyamine tail enhances DNA binding affinity and can increase the stability of drug-DNA complexes. nih.gov

The interaction with proteins is more complex, involving both electrostatic and hydrophobic forces. Bovine Serum Albumin (BSA) is a common model protein for these studies. Research on structurally similar cationic amphiphiles, such as (dioctadecyldimethyl)ammonium bromide (DDAB) and 1,2-dioleoyl-3-(trimethylammonium)propane (DOTAP), shows that they bind to BSA. nih.gov The binding is driven by the interaction of the lipid's hydrophobic tail with hydrophobic pockets on the protein and the electrostatic attraction between the cationic headgroup and negatively charged amino acid residues on the protein surface. This binding can induce significant conformational changes in the protein, sometimes causing partial unfolding. nih.gov

Table 2: Binding Parameters of Analogous Cationic Lipids with Bovine Serum Albumin (BSA)

Exploration of pH-Responsive Chemical Systems and Transmembrane Transport Mechanisms